molecular formula C16H18N4O5S2 B14943195 1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B14943195
M. Wt: 410.5 g/mol
InChI Key: FDYKGKQMQYGSEG-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with the molecular formula C16H18N4O5S2 and a molecular weight of 410.47 g/mol This compound is known for its unique chemical structure, which includes multiple functional groups such as sulfonamide, benzimidazole, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Scientific Research Applications

1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N4O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)benzimidazole-5-sulfonamide

InChI

InChI=1S/C16H18N4O5S2/c1-10-8-13-14(20(3)16(21)19(13)2)9-15(10)27(24,25)18-11-4-6-12(7-5-11)26(17,22)23/h4-9,18H,1-3H3,(H2,17,22,23)

InChI Key

FDYKGKQMQYGSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)N2C)C

Origin of Product

United States

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